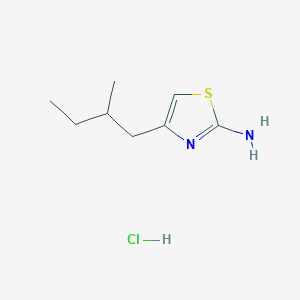

4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or uses .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves understanding the molecular structure of the compound, including the arrangement of atoms, types of bonds, molecular geometry, and electronic structure .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions .Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound, such as melting point, boiling point, solubility, density, refractive index, and specific rotation .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for metals in acidic environments. For example, a study demonstrated that 2-amino-4-methyl-thiazole serves as an effective corrosion inhibitor for mild steel in HCl solution, suggesting the potential of thiazole compounds in protective coatings to prevent metal corrosion (Yüce et al., 2014).

Antimicrobial and Antitumor Activity

The structural motif of thiazole is prominent in medicinal chemistry due to its biological activity. Studies have synthesized and analyzed thiazole derivatives for their antimicrobial and antitumor properties, indicating the versatility of these compounds in developing new therapeutic agents. For instance, certain Schiff bases derived from 1,3,4-thiadiazole compounds exhibited antimicrobial and antitumor activities, highlighting the potential of thiazole derivatives in pharmaceutical research (Gür et al., 2020).

Environmental and Industrial Applications

The utility of thiazole derivatives extends to environmental and industrial applications, such as the synthesis of corrosion inhibitors for copper, showcasing the compound's potential in materials science and engineering. Research into thiazoles as corrosion inhibitors for copper in acidic solutions exemplifies the application of these compounds in prolonging the life of metal components in harsh environments (Farahati et al., 2019).

Chemical Synthesis and Catalysis

Thiazole compounds are also pivotal in chemical synthesis and catalysis, offering routes to various chemical transformations. The development of catalytic methods using thiazolium carbene-based catalysts for the N-formylation and N-methylation of amines with CO2 as the carbon source exemplifies the role of thiazole derivatives in sustainable chemistry (Das et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-methylbutyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S.ClH/c1-3-6(2)4-7-5-11-8(9)10-7;/h5-6H,3-4H2,1-2H3,(H2,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFORRBYJKHQUOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=CSC(=N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)

![1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2390277.png)

![7-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2390279.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-propylpentanamide](/img/structure/B2390286.png)